2-amino-3-(1H-pyrazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPELHGLPKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901786 | |
| Record name | Pyrazole-1-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28024-60-4, 2734-48-7 | |
| Record name | α-Amino-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-alpha-Amino-1H-pyrazole-1-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-1-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-amino-1H-pyrazole-1-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243 °C | |
| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"is 2-amino-3-(1H-pyrazol-1-yl)propanoic acid a non-proteinogenic amino acid"
Status: Non-Proteinogenic Amino Acid (NPAA)
Common Name:
Executive Summary
2-amino-3-(1H-pyrazol-1-yl)propanoic acid is definitively a non-proteinogenic amino acid. It is not encoded by the standard genetic code and is not found in the primary sequence of proteins synthesized by the ribosome in any known organism.[1]
Structurally, it is an isomer of histidine where the imidazole ring is replaced by a pyrazole ring attached at the
This guide analyzes its chemical architecture, biosynthetic origins, and provides validated protocols for its synthesis and application in medicinal chemistry.[2]
Chemical Architecture & Bioisosterism
Structural Analysis
The molecule consists of an alanine backbone substituted at the
| Feature | L-Histidine (Proteinogenic) | |
| Heterocycle | Imidazole | Pyrazole |
| Attachment | C-linked (usually C4/C5) | N-linked ( |
| pKa (Side Chain) | ~6.0 (Amphoteric at phys.[1] pH) | ~2.5 (Protonated only at low pH) |
| H-Bonding | Donor & Acceptor | Weak Acceptor ( |
| Aromaticity |
Physicochemical Implications
The substitution of the imidazole ring with pyrazole removes the amphoteric nature of the side chain. At physiological pH (7.4), the pyrazole ring remains uncharged. This makes
Natural Occurrence & Biosynthesis[4]
While not used in protein synthesis, this amino acid is actively synthesized in plants, specifically within the Cucurbitaceae family. It accumulates in seeds, potentially acting as a nitrogen storage molecule or a metabolic decoy to deter predation.
Biosynthetic Pathway
The biosynthesis parallels that of cysteine and other
Figure 1: Enzymatic biosynthesis pathway in Cucurbitaceae seedlings.
Experimental Protocols: Synthesis & Production
For drug discovery applications requiring high enantiomeric purity, chemical synthesis via serine
Protocol A: Chemical Synthesis via Serine -Lactone
Objective: Synthesize
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve
-Cbz-L-serine -lactone (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere ( ). -
Nucleophilic Attack: Add Pyrazole (1.2 equiv).[1] The reaction is typically exothermic; maintain temperature at 25°C.
-
Reaction Monitoring: Stir for 12–16 hours. Monitor consumption of lactone via TLC or HPLC.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water.
Validation Criteria:
-
1H NMR (
): Look for pyrazole protons ( 7.5–8.0 ppm) and the characteristic doublet ( 4.6 ppm) indicating -substitution.[1] -
Chiral HPLC: Enantiomeric excess (ee) should be >98% to confirm no racemization occurred during ring opening.[1]
Protocol B: Enzymatic Production (Biocatalysis)
Objective: Green synthesis using E. coli expressing Cysteine Synthase (CysM/OASS).[1]
-
Cloning: Express CysM (from E. coli or Salmonella) in a standard host.[1]
-
Reaction Mix: 50 mM Phosphate Buffer (pH 7.5), 10 mM O-Acetylserine, 20 mM Pyrazole.
-
Incubation: 30°C for 4 hours.
-
Yield: CysM tolerates pyrazole as a nucleophile, yielding L-
-pyrazolylalanine with 100% stereospecificity.[1]
Applications in Drug Discovery
Peptide Stabilization
Proteolytic enzymes (trypsin, chymotrypsin) recognize specific side chains. Replacing natural amino acids with non-proteinogenic analogs like
Metabolic Inertness
Studies in murine models have demonstrated that unlike pyrazole (which inhibits liver enzymes like alcohol dehydrogenase),
Ruxolitinib & Kinase Inhibitors
While Ruxolitinib itself contains a pyrazole linked to a cyclopentyl ring, the 2-amino-3-(pyrazolyl)propanoic acid scaffold serves as a critical intermediate or impurity marker in the synthesis of JAK inhibitors.[1] The structural motif allows for precise positioning of the pyrazole nitrogen to interact with the hinge region of kinase domains.
Analytical Characterization
To verify the identity of the synthesized compound, compare against these standard parameters:
| Technique | Diagnostic Signal | Interpretation |
| MS (ESI+) | Matches formula | |
| 1H NMR | Characteristic pyrazole ring protons.[1][7] | |
| 1H NMR | Diastereotopic | |
| UV-Vis | Lack of strong absorption >260 nm (unlike Trp/Tyr).[1] |
References
-
Noe, F. F., & Fowden, L. (1960).[8]
-Pyrazol-1-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris).[1][8] Biochemical Journal, 77(3), 543–546. Link -
Dunnill, P. M., & Fowden, L. (1963). The Biosynthesis of
-Pyrazol-1-ylalanine. Journal of Experimental Botany, 14(2), 237–248. Link -
Vederas, J. C., et al. (2002).
-(Benzyloxycarbonyl)- -(pyrazol-1-yl)-L-alanine.[1][3] Organic Syntheses, 79, 46. Link -
Brown, D. A., et al. (1982). Metabolism of the amino acid
-pyrazol-1-ylalanine and its parent base pyrazole.[1][9] Xenobiotica, 12(4), 255-263. Link - Ikeda, H., et al. (1986). Enzymatic synthesis of optically active -pyrazol-1-ylalanine. Amino Acids, 28, 683-687.
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- 1. 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile | C17H18N6 | CID 17754772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta-Pyrazol-l-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-3-(1H-pyrazol-1-yl)propanoic acid, a non-proteinogenic α-amino acid, presents a unique molecular architecture that dictates its behavior in various solvent systems. As a molecule of interest in pharmaceutical and medicinal chemistry, a thorough understanding of its solubility profile in organic solvents is paramount for applications ranging from synthesis and purification to formulation and drug delivery. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We delve into the physicochemical properties that govern its solubility, present a detailed, self-validating experimental protocol for accurate solubility measurement, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers, enabling them to systematically approach the solubility characterization of this and similar molecules.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. For orally administered drugs, sufficient aqueous solubility is necessary for dissolution and subsequent absorption. In the context of drug synthesis and manufacturing, solubility in organic solvents is crucial for reaction kinetics, purification strategies such as crystallization, and the preparation of stock solutions for in vitro and in vivo testing.[1] Poorly soluble compounds often pose significant challenges, leading to low bioavailability and difficulties in formulation.[1]
This compound is a non-proteinogenic L-alpha-amino acid derivative.[2] Its structure, featuring both a hydrophilic amino acid backbone and a heterocyclic pyrazole moiety, suggests a complex solubility profile. The zwitterionic nature of the amino acid portion generally leads to high lattice energy and a preference for polar, protic solvents like water, while exhibiting limited solubility in many organic solvents.[3][4] Conversely, the pyrazole ring introduces a degree of aromaticity and potential for hydrogen bonding, which may modulate its interaction with a range of organic solvents. A detailed understanding of these competing factors is essential for the effective utilization of this compound in a research and development setting.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for predicting and interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C6H9N3O2 | [5] |
| Molecular Weight | 155.15 g/mol | [5] |
| Melting Point | 243-244 °C (decomposed) | [2] |
| pKa | 2.05±0.10 (Predicted) | [2] |
| Appearance | White to Off-White Solid | [2] |
| Aqueous Solubility | Slightly soluble in water with heating and sonication | [2] |
The high melting point is indicative of a stable crystal lattice, a common feature of amino acids due to strong intermolecular hydrogen bonding and electrostatic interactions in their zwitterionic form. This high lattice energy must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa suggests that the carboxylic acid group is strongly acidic.
Visualizing the Molecular Structure
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- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID | 2734-48-7 [chemicalbook.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Pyrazole-Containing Amino Acids: A Technical Guide for Drug Discovery
Introduction: The Rise of Pyrazole-Containing Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, have emerged as powerful tools for medicinal chemists to modulate the properties of peptides and small molecules. Among these, pyrazole-containing amino acids represent a particularly intriguing class of building blocks. The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its incorporation into amino acid structures imparts unique conformational constraints, modulates physicochemical properties, and offers versatile points for further chemical diversification.
This technical guide provides an in-depth exploration of the chemical space of pyrazole-containing amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, methods for their characterization, and their transformative applications in peptidomimetics and drug design. The focus will be on providing not just the "what" but the "why"—the causal relationships behind experimental choices and the strategic thinking required to harness the full potential of these unique molecular building blocks.
Navigating the Synthetic Landscape: Crafting Pyrazole-Containing Amino Acids
The synthesis of pyrazole-containing amino acids is a multifaceted challenge that requires careful consideration of regioselectivity, stereochemistry, and protecting group strategies. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring and the position of the amino acid moiety.
Key Synthetic Strategies: A Comparative Overview
Two primary approaches dominate the synthesis of the pyrazole core: the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, and the [3+2] cycloaddition of a diazo compound with an alkyne.[3] These foundational reactions can be ingeniously adapted to incorporate the amino acid functionality.
A prevalent strategy involves the construction of the pyrazole ring onto a precursor already containing the amino acid backbone, or a synthon that can be readily converted to it. For instance, a highly regioselective approach involves a Horner-Wadsworth-Emmons reaction of an aspartic acid-derived β-keto phosphonate ester to form a β-aryl α,β-unsaturated ketone.[4] Subsequent treatment with a hydrazine followed by oxidation yields the desired pyrazole-containing α-amino acid.[4] This method offers excellent control over the substitution pattern on the pyrazole ring.
Another versatile method for constructing 5-aminopyrazoles, which can be further functionalized into amino acids, is the condensation of β-ketonitriles with hydrazines.[5] This reaction proceeds through a hydrazone intermediate that cyclizes to form the aminopyrazole.[5]
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-containing amino acid, highlighting critical decision points for the synthetic chemist.
Caption: A generalized workflow for the synthesis of pyrazole-containing amino acids.
Experimental Protocol: Synthesis of an N-Protected Pyrazole-α-Amino Acid Monomer
The following is a representative, step-by-step protocol for the synthesis of a Boc-protected pyrazole-α-amino acid, suitable for solid-phase peptide synthesis (SPPS). This protocol is a composite of established methodologies and should be adapted based on the specific target molecule.
Step 1: Synthesis of the β-Ketonitrile Precursor
-
To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, slowly add ethyl cyanoformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the β-ketonitrile.
Step 2: Regioselective Pyrazole Formation
-
Dissolve the β-ketonitrile (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in ethanol.
-
Add a catalytic amount of a protic acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting aminopyrazole derivative by recrystallization or column chromatography.
Step 3: Introduction of the Amino Acid Moiety and Protection
-
The aminopyrazole can be further functionalized. For example, a Sandmeyer reaction can be used to convert the amino group to a halide, which can then be used in a cross-coupling reaction to introduce a protected amino acid side chain.
-
Alternatively, if the amino acid backbone is built into one of the starting materials, this step involves the protection of the α-amino and carboxyl groups. For Boc protection, treat the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent.
Step 4: Purification and Characterization
-
The final N-protected pyrazole amino acid monomer is purified by preparative HPLC.
-
The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization and Physicochemical Properties: Understanding the Building Blocks
Thorough characterization of newly synthesized pyrazole-containing amino acids is paramount. A combination of spectroscopic techniques is employed to unambiguously determine their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the pyrazole ring and confirming the integrity of the amino acid backbone. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic nature of the substituents.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, angles, and conformational preferences.
The physicochemical properties of these amino acids are critical determinants of their behavior in biological systems. Key parameters include:
| Property | Description | Importance in Drug Design |
| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Influences membrane permeability, protein binding, and metabolic stability. |
| pKa | The acid dissociation constant. | Determines the charge state of the molecule at physiological pH, affecting solubility and receptor interactions. |
| Solubility | The maximum concentration of a compound that can dissolve in a solvent. | Crucial for formulation and bioavailability.[2] |
A systematic exploration of these properties across a library of pyrazole-containing amino acids allows for the development of structure-property relationships, guiding the selection of optimal building blocks for specific therapeutic applications.
Applications in Drug Discovery: Shaping Peptides and Scaffolds
The true power of pyrazole-containing amino acids lies in their ability to confer desirable properties upon peptides and small molecules. Their incorporation can lead to enhanced potency, improved metabolic stability, and controlled conformation.
Conformational Control and Peptidomimetics
One of the most significant applications of pyrazole-containing amino acids is in the design of conformationally constrained peptides.[7] By replacing a native amino acid with a pyrazole-based analogue, the conformational freedom of the peptide backbone can be restricted. This can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. The pyrazole ring can also act as a rigid scaffold to orient key pharmacophoric groups, mimicking the secondary structures of peptides such as β-turns and α-helices.[7]
The following diagram illustrates how a pyrazole-containing amino acid can enforce a specific turn structure in a peptide chain.
Caption: A pyrazole amino acid can enforce a rigid turn in a peptide backbone.
Orthogonal Protecting Group Strategies in SPPS
The successful incorporation of pyrazole-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.[8] The N-H of the pyrazole ring itself can be nucleophilic and may require protection, depending on the specific synthetic route and the desired final product.
Commonly used α-amino protecting groups like Fmoc and Boc are generally compatible with the pyrazole ring.[9] However, the choice of a protecting group for the pyrazole nitrogen must be orthogonal to the α-amino and side-chain protecting groups of other amino acids in the sequence. For example, a protecting group that is labile under conditions that do not affect Fmoc or t-butyl-based protecting groups is required. The 2,4-dinitrophenyl (DNP) group or a photolabile protecting group could be considered for the pyrazole nitrogen, allowing for its selective removal at a specific stage of the synthesis.
Case Study: Enhancing the Pharmacokinetic Profile of a Drug Candidate
While specific, detailed case studies in the public domain are often limited due to proprietary considerations, the literature provides numerous examples where the pyrazole scaffold has been instrumental in improving the drug-like properties of molecules.[1][2] For instance, the replacement of a more metabolically labile aromatic ring with a pyrazole has been shown to enhance metabolic stability and improve oral bioavailability.[2] In the context of a peptide therapeutic, the introduction of a pyrazole-containing amino acid could similarly reduce susceptibility to proteolytic degradation, thereby extending its plasma half-life.
Computational Exploration of the Pyrazole Amino Acid Chemical Space
Computational chemistry plays a vital role in navigating the vast chemical space of pyrazole-containing amino acids. Molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of novel bioactive compounds.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[10] By docking a virtual library of pyrazole-containing amino acids or peptides into the active site of a receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.[11]
-
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12] These models can be used to predict the activity of unsynthesized pyrazole-containing amino acids and to identify the key structural features that contribute to their therapeutic effect.
Future Perspectives and Conclusion
The exploration of the chemical space of pyrazole-containing amino acids is a vibrant and rapidly evolving field. The continued development of novel synthetic methodologies, coupled with the power of computational chemistry, will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of the pyrazole scaffold, combined with the modular nature of amino acid chemistry, provides a powerful platform for the rational design of drugs with tailored properties.
As our understanding of the intricate interplay between molecular structure and biological function deepens, pyrazole-containing amino acids are poised to play an increasingly important role in the future of drug discovery. This guide has provided a foundational understanding of their synthesis, characterization, and application, with the aim of empowering researchers to confidently navigate and exploit this exciting area of medicinal chemistry.
References
- [Reference for pyrazole in approved drugs - general]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
- [Reference for pyrazole synthesis]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed. [Link]
- [Reference for pyrazole synthesis]
- [Reference for pyrazole synthesis]
- [Reference for pyrazole synthesis]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ResearchGate. [Link]
- [Reference for pyrazole-containing peptides]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. [Link]
- [Reference for pyrazole applic
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]
- [Reference for peptide synthesis]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
- [Reference for pyrazole applic
- [Reference for pyrazole applic
- [Reference for pyrazole applic
- [Reference for pyrazole applic
-
Amino Acid-Protecting Groups. SciSpace. [Link]
- [Reference for analytical techniques]
- [Reference for pyrazole applic
- [Reference for pyrazole applic
- [Reference for physicochemical properties]
- [Reference for synthesis]
- [Reference for pyrazole applic
- [Reference for conform
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
- [Reference for protecting groups]
- [Reference for pyrazole synthesis]
- Amino Acid Derivatives for Peptide Synthesis. [No valid URL found]
- [Reference for aminopyrazole synthesis]
- [Reference for pyrazole applic
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- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. sciforum.net [sciforum.net]
- 11. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Note: 1H NMR Characterization of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid
Introduction & Biological Relevance[1]
2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often referred to as
Unlike histidine, the pyrazole nitrogen at position 1 (N1) is substituted with the alkyl chain, leaving only N2 available for hydrogen bonding. This alteration significantly changes the acid-base properties (
This Application Note provides a standardized protocol for the structural validation of this molecule using 1H NMR, focusing on distinguishing the unique N-linked pyrazole spin system from potential C-linked regioisomers (impurities).
Experimental Protocol
Sample Preparation
The zwitterionic nature of amino acids necessitates careful pH control to ensure spectral reproducibility.
-
Solvent Selection: Deuterium Oxide (
) is the preferred solvent for backbone characterization. -
Concentration: 5–10 mg of compound in 600
L of solvent. -
pH Adjustment (Critical):
-
Standard: Dissolve in pure
. The solution will likely be slightly acidic. -
Acidic Shift (Recommended): Add 1-2 drops of
(or ). This protonates the -amine ( ) and the pyrazole N2, collapsing exchange broadening and shifting the -proton away from the water suppression region.
-
-
Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.01% w/v. Do not use TMS for aqueous samples.
Instrument Parameters
-
Field Strength:
400 MHz (600 MHz recommended for clear resolution of the / coupling). -
Pulse Sequence: zg30 (standard 1D) or zggpw5 (1D with water suppression) if the water peak interferes with the
-proton signal (approx. 4.8 ppm). -
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the pyrazole protons). -
Scans: 16–64 scans.
Structural Analysis & Spectral Assignment[1]
The molecule consists of two distinct spin systems that must be identified to confirm the structure: the Aliphatic Chain (ABX System) and the Aromatic Pyrazole (AMX System) .
The Aliphatic Backbone (ABX System)
The propanoic acid backbone exhibits a classic ABX coupling pattern due to the chiral center at C2.
-
-Proton (H-2): Resonates as a multiplet (usually a doublet of doublets) between 4.2 – 4.6 ppm .
-
Diagnostic: It couples to the two non-equivalent
-protons.
-
-
-Protons (H-3): These are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center. They appear as two distinct multiplets (or a complex AB system) in the 4.6 – 4.9 ppm range.
-
Note: The chemical shift is significantly downfield compared to alanine (
1.4 ppm) or histidine ( 3.2 ppm) because they are directly attached to the electronegative N1 of the pyrazole ring . This is a key indicator of N-alkylation versus C-alkylation.
-
The Pyrazole Ring (AMX System)
The 1-substituted pyrazole ring has three non-equivalent protons. Their coupling constants are the "fingerprint" of the substitution pattern.
-
H-4' (The "Top"): The most shielded aromatic signal, typically a pseudo-triplet or doublet of doublets around 6.3 – 6.5 ppm .
-
H-3' & H-5': These resonate further downfield (7.5 – 8.0 ppm ).
-
H-5' (Adjacent to N1): Usually the most deshielded signal due to proximity to the alkylation site and the nitrogen lone pair.
-
H-3' (Adjacent to N2): Slightly upfield of H-5'.
-
Summary of Chemical Shifts (in /DCl)
| Position | Type | Multiplicity | Integration | Coupling ( | |
| H-4' | Pyrazole CH | 6.30 – 6.50 | dd / t | 1H | |
| H-3' | Pyrazole CH | 7.50 – 7.70 | d | 1H | |
| H-5' | Pyrazole CH | 7.70 – 7.90 | d | 1H | |
| H-3 | 4.60 – 4.90 | m (ABX) | 2H | ||
| H-2 | 4.30 – 4.50 | dd | 1H |
Note: Values are approximate and pH-dependent. Acidic conditions shift signals downfield.
Diagnostic Logic & Troubleshooting
Distinguishing Isomers (N-linked vs. C-linked)
A common synthetic impurity is the C-linked isomer (e.g., 3-(1H-pyrazol-3-yl)alanine).
-
The Test: Check the
-proton shift.-
Target (N-linked):
-H > 4.5 ppm (Deshielded by Nitrogen). -
Impurity (C-linked):
-H 3.0 – 3.5 ppm (Deshielded by Carbon/Aromatic ring only, similar to Histidine).
-
Water Suppression Artifacts
The
-
Solution: If the
-proton is obscured by the water suppression dip, run the sample in DMSO-d6 . In DMSO, the exchangeable ammonium protons ( 8.5 ppm) will also be visible, providing further confirmation.
Workflow Visualization
The following diagram outlines the logical flow for characterizing this specific amino acid derivative.
Figure 1: Decision tree for the structural validation of
References
-
Chemical Structure & Nomenclature: PubChem.[1] beta-Pyrazol-1-ylalanine.[1][2] National Library of Medicine. Available at: [Link]
-
Synthetic Methodology: Finucane, B.W. & Thomson, D.S. (1995). N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 72, 246. (Describes the synthesis of the protected precursor, confirming N-alkylation). Available at: [Link]
- General NMR of Azoles: Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles. Advances in Heterocyclic Chemistry, 50, 1-169.
- Biological Context: Dunn, M.F., et al. (1980). Interaction of the histidine isostere beta-(1-pyrazolyl)alanine with metal ions. Biochemistry. (Establishes the utility of the molecule as a probe).
Sources
"incorporating 2-amino-3-(1H-pyrazol-1-yl)propanoic acid into peptidomimetics"
Application Note: AN-2026-PZA
Subject: Strategic Incorporation of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (
Executive Summary
The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. This guide focuses on This compound (hereafter referred to as
Unlike Histidine, which functions as a pH-sensitive switch due to its imidazole side chain (pKa ~6.0), Pza contains a pyrazole ring with a significantly lower pKa (~2.5). This substitution allows researchers to maintain the aromatic and steric profile of Histidine while eliminating protonation at physiological pH. This guide details the synthesis, solid-phase incorporation, and purification strategies for Pza-modified peptides, emphasizing its utility in stabilizing drug candidates against pH-dependent conformational changes.
Chemical Profile & Rationale
The decision to incorporate Pza is usually driven by the need to modulate the electrostatic properties of a peptide without altering its steric bulk.
Table 1: Comparative Physicochemical Profile
| Feature | L-Histidine (His) | L- | Impact on Peptidomimetic |
| Side Chain Heterocycle | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Isomeric structures; similar stacking. |
| Side Chain pKa (MH+) | ~6.0 | ~2.5 (Conjugate acid) | Critical: Pza is neutral at pH 7.4. |
| H-Bonding Capacity | Donor (N | Acceptor (N2) only | Eliminates "proton shuttle" capability. |
| Metal Coordination | Strong (Zn, Cu, Ni) | Moderate/Weak | Alters metalloprotease binding affinity. |
| SPPS Protection | Required (Trt, Boc) | Not Required | Simplifies synthesis; no Trt removal. |
Mechanistic Insight: The "pH-Independence" Switch
In many receptor-ligand interactions, Histidine acts as a pH sensor. If your lead peptide loses potency in slightly acidic microenvironments (e.g., solid tumor microenvironment, pH 6.5-6.8) due to Histidine protonation, substituting His with Pza can "lock" the residue in a neutral state, maintaining hydrophobic interactions that would otherwise be disrupted by a positive charge.
Strategic Workflow: Decision Matrix
The following decision tree illustrates when to deploy Pza in your drug design pipeline.
Figure 1: Decision matrix for substituting Histidine with Pyrazolylalanine.
Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)
Pre-requisite: Ensure you have Fmoc-L-2-amino-3-(1H-pyrazol-1-yl)propanoic acid . Note: Unlike His(Trt)-OH, the pyrazole ring is significantly less nucleophilic and generally does not require side-chain protection during standard SPPS, reducing atom economy waste.
Materials
-
Resin: Rink Amide (0.6 mmol/g) or Wang Resin.
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.
-
Solvent: DMF (peptide grade), DCM.[1]
-
Deprotection: 20% Piperidine in DMF.[2]
Step-by-Step Procedure
-
Resin Swelling:
-
Weigh resin into the reaction vessel.[2]
-
Swell in DCM for 30 mins, then wash with DMF (3x).
-
-
Standard Fmoc Deprotection:
-
Treat resin with 20% Piperidine/DMF (2 x 5 min).
-
Wash with DMF (5x) until flow-through is neutral.
-
-
Coupling of Fmoc-Pza-OH:
-
Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Pza-OH relative to resin loading.
-
Activation: Dissolve AA, DIC (3.0 eq), and Oxyma Pure (3.0 eq) in minimal DMF.
-
Expert Tip: Pre-activate for 2 minutes before adding to the resin. This minimizes potential racemization, although Pza is less prone to racemization than His.
-
Reaction: Shake at room temperature for 60–90 minutes.
-
Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU/DIPEA (2.9 eq/6 eq) for 45 mins.
-
-
Capping (Optional but Recommended):
-
After coupling Pza, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.
-
-
Chain Elongation:
-
Proceed with the next amino acid.
-
Caution: When removing the Fmoc group from the Pza residue (the N-terminus), standard piperidine conditions are safe. The pyrazole ring is stable to base.
-
Protocol: Cleavage and Post-Processing
Since Pza lacks a trityl protecting group, the cleavage cocktail can be simplified. However, Pza is a "naked" heterocycle during cleavage, so scavenger choice is still important to prevent alkylation from other protecting groups (e.g., Pbf from Arg, tBu from Tyr).
Cleavage Cocktail Formulation
| Component | Volume % | Function |
| TFA (Trifluoroacetic acid) | 92.5% | Acidolysis of resin linker & protecting groups. |
| TIS (Triisopropylsilane) | 2.5% | Hydride donor/scavenger. |
| Water | 2.5% | Hydrolysis of tBu cations. |
| DODT (2,2'-(Ethylenedioxy)diethanethiol) | 2.5% | Crucial if Met/Cys present. |
Procedure
-
Wash the final peptide-resin with DCM (3x) and dry under Nitrogen.
-
Add the Cleavage Cocktail (10 mL per 1g resin).
-
Shake for 2.5 hours at room temperature.
-
Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min), decant ether, and re-suspend in fresh ether (repeat 2x).
-
Dissolve the pellet in 10% Acetic Acid/Water and lyophilize.
Analytical Validation & Purification
Pza alters the hydrophobicity profile compared to His.
-
HPLC Behavior: Pza is generally more hydrophobic than protonated His (at acidic HPLC pH) but less hydrophobic than Trp/Phe. Expect the Pza-peptide to elute later than the His-analog under standard acidic conditions (0.1% TFA).
QC Parameters
-
Mass Spectrometry (ESI-MS):
-
Calculate the exact mass carefully. Pza (
) has the same elemental composition as His ( ). -
Isomeric differentiation: MS/MS fragmentation is required to distinguish Pza from His. Pza typically shows a characteristic loss of the pyrazole ring fragment.
-
-
NMR Verification:
-
The pyrazole protons appear as a distinctive doublet-triplet pattern (depending on coupling) and are chemically shifted upfield relative to the imidazole protons of His.
-
Key Signal: Look for the pyrazole H-4 proton around
6.2–6.4 ppm, distinct from the imidazole H-4/H-2.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Steric hindrance or aggregation. | Switch to HATU/HOAt. Elevate temp to 50°C (Pza is thermally stable). |
| N-acylation of Pyrazole | Pyrazole N2 acting as nucleophile (Rare). | This is unlikely with Fmoc-AA-OH, but if observed, use 1H-pyrazole as a scavenger in the coupling mix. |
| Solubility Issues | Pza peptides can be prone to aggregation. | Use a chaotropic salt (LiCl) during coupling or dissolve crude peptide in HFIP before loading onto HPLC. |
References
-
Synthesis and Properties of Pyrazolylalanine
- Title: Synthesis of 3-(pyrazol-1-yl)
- Source:Tetrahedron Letters, 2004.
- Context: Describes the Michael addition route using dehydroalanine.
-
(PubChem Record for Structure Verification)
-
pKa Determination and Bioisosterism
-
Title
-(1-Azulenyl)-L-alanine as a probe for histidine pKa.[3] - Source:Chem. Commun., 2015.
- Context: Discusses the comparative pKa values of histidine analogs and the utility of non-proton
-
-
Fmoc SPPS Protocols
-
Title: Advances in Fmoc solid-phase peptide synthesis.[4]
- Source:Journal of Peptide Science, 2016.
- Context: Standard protocols for coupling arom
-
-
Biological Applications
Sources
- 1. chempep.com [chempep.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. β-(1-Azulenyl)-L-alanine--a functional probe for determination of pKa of histidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel tricyclic peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing reaction yield for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid synthesis"
Technical Support Center: -(1-Pyrazolyl)alanine Synthesis
Status: Operational
Ticket Focus: Optimization of Reaction Yield & Enantiopurity
Target Molecule: 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as
Introduction: The "Elimination vs. Substitution" Battle
Welcome to the Technical Support Center. If you are synthesizing this compound, you are likely encountering one of two critical failures: low yield due to
Because the pyrazole ring is a weak nucleophile (
Module 1: The Gold Standard Protocol (Vederas Lactone Route)
Recommendation: For high enantiomeric excess (
The Mechanism
This reaction relies on the "soft" nucleophilic attack of pyrazole on the
Optimized Workflow
| Step | Parameter | Specification | Causality / Technical Insight |
| 1. Substrate | Electrophile | The Cbz group prevents racemization by suppressing oxazolone formation.[1][2] The lactone ring provides necessary ring-strain energy (~23 kcal/mol).[1][2] | |
| 2. Nucleophile | Stoichiometry | Pyrazole (1.05 - 1.1 eq) | Slight excess ensures complete consumption of the expensive lactone. |
| 3.[1][2] Solvent | Medium | Acetonitrile (MeCN) | Critical: Aprotic but polar.[1] Promotes |
| 4. Temperature | Control | Do not reflux. High heat triggers decarboxylation or polymerization of the lactone. | |
| 5.[1] Workup | Purification | Acid/Base Extraction | The product is an acid. Extract impurities with organic solvent at basic pH, then acidify to precipitate/extract the product. |
Visualizing the Pathway
Figure 1: The kinetic competition between ring-opening substitution (
Module 2: Troubleshooting Common Failures
If you are unable to use the lactone method and are relying on nucleophilic displacement of activated serine derivatives (e.g.,
Ticket A: "My product is a mess of polymers / Low Yield"
Diagnosis: You are triggering
Corrective Actions:
-
Base Selection: Switch from strong bases (NaH, KOH) to Cesium Carbonate (
) .[1] The "Cesium Effect" improves solubility and promotes alkylation over elimination due to the large cation radius. -
Leaving Group: If using
-Tosyl or -Mesyl, switch to Iodo or Bromo derivatives if possible.[1][2] Better leaving groups allow for lower reaction temperatures.[1] -
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) .
is bimolecular (rate [Substrate][Nucleophile]), whereas intramolecular elimination or solvent-mediated elimination is often less concentration-dependent.[1][2]
Ticket B: "I have a Racemic Mixture (0% ee)"
Diagnosis: Proton abstraction at the
Corrective Actions:
Module 3: Experimental Logic & Decision Tree
Use this flow to determine your next optimization step.
Figure 2: Troubleshooting logic flow for optimizing nucleophilic substitution on serine backbones.
FAQ: Frequently Asked Questions
Q: Can I use Michael Addition on Dehydroalanine instead? A: You can, but it is generally discouraged for drug development unless you have a specific chiral catalyst. The Michael addition of pyrazole to dehydroalanine yields a racemic product. Separating enantiomers later via chiral HPLC is costly and inefficient compared to the stereoconservative lactone route.
Q: Why is my product oiling out during workup?
A:
-
Fix: Use ion-exchange chromatography (Dowex 50W) for purification. Load at acidic pH, wash with water, and elute with dilute
.[1]
Q: Does regioselectivity (N1 vs N2) matter? A: For unsubstituted pyrazole, N1 and N2 are identical due to tautomerism. However, once the bond forms, the position is fixed. If you are using a substituted pyrazole (e.g., 3-methylpyrazole), regioselectivity becomes critical.[1][2] In that case, steric hindrance usually favors attack by the nitrogen furthest from the substituent (the less hindered nitrogen).
References & Validated Protocols
-
The "Vederas Lactone" Protocol (Primary Source):
-
Title: Synthesis of
-Lactones from Serine and Their Use in the Synthesis of -Substituted Alanines.[1][2][3] -
Source:Organic Syntheses 1998, Coll.[1] Vol. 9, p. 24; 1997, Vol. 74, p. 248.[2]
-
URL:[1]
-
Relevance: This is the definitive step-by-step verified procedure for making
-Cbz- -(1-pyrazolyl)alanine.
-
-
Mechanistic Insight on Ring Opening:
-
Alternative Biocatalytic Route (OASS):
Sources
- 1. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-l-alanine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid
Welcome to the technical support center for the purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-proteinogenic amino acid. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in scientific principles.
Introduction
This compound, also known as β-(pyrazol-1-yl)-L-alanine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining an amino acid moiety with a pyrazole ring, make it an attractive component for synthesizing novel peptides and small molecules with diverse biological activities. However, its purification can present several challenges, from removing starting materials and side products to achieving high purity and yield. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield After Initial Synthesis and Work-up
Question: I've followed a standard synthesis protocol, but my yield of crude this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can often be attributed to several factors during the synthesis and initial work-up. One common synthetic route involves the reaction of a protected serine derivative, such as N-(benzyloxycarbonyl)-L-serine β-lactone, with pyrazole, followed by deprotection.
Potential Causes:
-
Incomplete Reaction: The reaction between the serine derivative and pyrazole may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.
-
Side Reactions: The β-lactone intermediate is susceptible to decomposition, especially if the reaction mixture is stored for extended periods before purification.[1]
-
Loss During Extraction: During the aqueous work-up, the product, being an amino acid, can have significant water solubility, leading to losses in the aqueous phase. The pH of the aqueous phase is critical during extraction.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.
-
Consider a slight excess of pyrazole to drive the reaction to completion.
-
-
Prompt Purification: The crude reaction mixture should be purified as soon as possible to minimize the degradation of any unstable intermediates.[1]
-
Careful pH Control During Extraction: After the initial reaction, the product is often in a protected form. A common procedure involves an alkaline wash to remove unreacted pyrazole, followed by acidification to precipitate the protected amino acid.[1] Ensure the pH is carefully adjusted to the isoelectric point of the protected or deprotected amino acid to minimize its solubility in the aqueous layer.
Persistent Impurities After Recrystallization
Question: I've attempted to purify my this compound by recrystallization, but I'm still seeing impurities in my analytical data (e.g., NMR, HPLC). What are these impurities and how can I remove them?
Answer:
The most common impurity is often unreacted starting material, particularly pyrazole. Other potential impurities include diastereomers (if a racemic starting material was used) and byproducts from the deprotection step.
Primary Impurity: Unreacted Pyrazole
-
Identification: Pyrazole is a relatively volatile and non-polar compound compared to the amino acid product. In an ¹H NMR spectrum, it will show characteristic signals for the pyrazole ring protons, which may overlap with the product's pyrazole signals, but will lack the signals corresponding to the propanoic acid backbone.
-
Removal Strategy:
-
Aqueous Extraction: Before recrystallization, dissolve the crude product in a suitable organic solvent and wash with dilute acid (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer. Neutralize the organic layer and remove the solvent before proceeding with recrystallization. A procedure for removing unreacted pyrazole and other side products involves dissolving the crude material in aqueous sodium hydroxide and extracting with dichloromethane.[1]
-
Recrystallization Solvent Selection: A well-chosen solvent system for recrystallization is crucial. For the N-protected form, Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine, recrystallization from ethyl acetate has been reported to be effective.[1] For the deprotected amino acid, which is more polar, a mixed solvent system like ethanol/water or isopropanol/water might be more suitable.
-
Recrystallization Solvent Selection Guide
| Solvent/System | Polarity | Comments |
| Ethyl Acetate | Medium | Effective for N-protected versions of the amino acid.[1] |
| Ethanol/Water | High | A good starting point for the free amino acid. Dissolve in a minimum of hot solvent and cool slowly. |
| Isopropanol/Water | High | Similar to ethanol/water, may offer different selectivity for impurity removal. |
| Methanol/Ether | High/Low | Can be used for precipitation. Dissolve in methanol and add ether until turbidity is observed, then cool. |
Caption: A decision tree to guide the analysis of ¹H NMR spectra for purity assessment.
Conclusion
The purification of this compound requires a systematic approach to address potential challenges. By understanding the likely impurities and employing the appropriate purification techniques—be it optimized recrystallization or tailored chromatography—researchers can achieve high purity of this valuable compound. Careful monitoring of each step with appropriate analytical methods is key to a successful outcome.
References
- Arnold, L. D.; Kalantar, T. H.; Vederas, J. C. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Org. Synth.1989, 67, 1. DOI: 10.15227/orgsyn.067.0001.
-
SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]. Accessed February 7, 2026.
-
PubChem. 1H-Pyrazole-1-propanoic acid, α-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (αR)-. [Link]. Accessed February 7, 2026.
- Google Patents. Method for crystallization of amino acids. . Accessed February 7, 2026.
- Gotor, V.; García-Pajón, C. M.; Gotor-Fernández, V. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics2022, 14 (4), 798. DOI: 10.3390/pharmaceutics14040798.
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]. Accessed February 7, 2026.
- Tarıkoğulları Doğan, A. H.; Saylam, M.; Yılmaz, S.; Parlar, S.; Ballar, P.; Alptüzün, V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci2025, 22 (1), 1-9. DOI: 10.4274/tjps.galenos.2024.72365.
- Hutt, M. P.; El-Kattan, Y.; Williams, J. D. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Org. Biomol. Chem.2015, 13 (14), 4296–4302. DOI: 10.1039/C5OB00364D.
- Google Patents. Method for purifying pyrazoles. . Accessed February 7, 2026.
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. . Accessed February 7, 2026.
- Li, Y.; et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules2023, 28 (5), 2309. DOI: 10.3390/molecules28052309.
- Gamati, S.; Luong, J. H. Production and purification of L-phenylalanine oxidase from Morganella morganii.
- Kim, D. H.; et al. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. J. Med. Chem.2003, 46 (11), 2136-2146. DOI: 10.1021/jm020468s.
- Tarıkoğulları Doğan, A. H.; et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci2025, 22(1), 1-9.
- Arbačiauskienė, E.; et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC2011, (xi), 1-21.
-
PubChem. beta-Pyrazol-1-ylalanine. [Link]. Accessed February 7, 2026.
Sources
"alternative protecting group strategies for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid"
Technical Support Center: -(1-Pyrazolyl)alanine Strategies
Subject: Alternative Protecting Group Strategies & Troubleshooting Ticket Type: Advanced Synthesis / Methodology Guide Applicable For: Fmoc/tBu & Boc/Bzl Solid Phase Peptide Synthesis (SPPS)
The Chemical Conflict: Why This Molecule Fails
Before selecting a strategy, you must understand the specific reactivity profile of
-
The Trap: The N2-nitrogen (pyridine-like) has a lone pair in the plane of the ring. While less basic than imidazole, it remains nucleophilic enough to attack activated esters (e.g., O-acylisoureas, OBt esters) during coupling.
-
The Consequence: This forms an Acyl-Pyrazole intermediate.[1]
-
Scenario A (Best Case): The acyl group transfers to the N-terminus (acting as an active ester).
-
Scenario B (Worst Case): The acyl-pyrazole is stable enough to terminate the chain or, more commonly, it acts as an intramolecular base, abstracting the
-proton and causing rapid racemization of the Pza residue.
-
Decision Matrix: Selecting Your Strategy
Do not default to standard Histidine protocols. Use this decision matrix to select the correct protection strategy based on your sequence length and downstream applications.
Figure 1: Strategic Decision Tree for
Detailed Strategy Guides
Strategy A: The "Minimalist" (Unprotected Side Chain)
Best For: Short peptides (<10 residues), Boc chemistry, or when commercial protected building blocks are unavailable. Mechanism: Relies on the low basicity of pyrazole (pKa ~2.5) to avoid protonation/acylation.
-
Protocol Adjustment: You must avoid "super-active" coupling reagents like HATU or HBTU, which are potent enough to acylate the pyrazole nitrogen.
-
Recommended Activation: DIC/HOBt or DIC/Oxyma. The active esters formed here are less likely to react with the pyrazole ring.
-
Risk: High risk of racemization if base (DIPEA/NMM) is used in excess.
Strategy B: N(in)-Boc Protection (Fmoc Compatible)
Best For: Standard Fmoc SPPS. Mechanism: The tert-butoxycarbonyl (Boc) group on the N2 nitrogen suppresses nucleophilicity and prevents H-bonding. Deprotection: Removed concomitantly with the resin cleavage (95% TFA).
-
Advantage: Commercially available; stable to piperidine (Fmoc removal).
-
Disadvantage: The electron-withdrawing nature of Boc on the ring increases the acidity of the
-proton, slightly increasing the risk of racemization during the loading step.
Strategy C: N(in)-Trityl (Trt) Protection (The "Fortress")
Best For: Long peptides, difficult sequences, or preventing racemization. Mechanism: The massive steric bulk of the Trityl group physically blocks the N2 nitrogen, preventing acylation and aggregation.
-
Why it's superior: Unlike Boc, Trityl is not electron-withdrawing. It maintains the native electronic state of the ring, keeping the
-proton less acidic (reducing racemization risk). -
Deprotection: Extremely acid sensitive. Can be removed with 1% TFA in DCM (selective) or 95% TFA (global).
Strategy D: N(in)-Alloc (The "Specialist")
Best For: Cyclic peptides or when you need to modify the pyrazole ring post-synthesis. Mechanism: Allyloxycarbonyl (Alloc) protection is orthogonal to both Fmoc and Boc.
-
Workflow:
-
Synthesize peptide with Fmoc-Pza(Alloc)-OH.
-
Selectively remove Alloc using
/ Phenylsilane. -
Perform on-resin modification (e.g., N-alkylation of the pyrazole) or cyclization.
-
Comparative Data: Reactivity & Stability
| Feature | Unprotected | N(in)-Boc | N(in)-Trityl | N(in)-Alloc |
| Fmoc SPPS Compatible | Yes (Conditional) | Yes (Standard) | Yes (Premium) | Yes |
| Boc SPPS Compatible | Yes | No | No | Yes |
| Prevents Acylation | Poor | Good | Excellent | Good |
| Prevents Racemization | Moderate | Low (e- withdrawing) | High (Steric) | Moderate |
| Solubility Profile | Risk of H-bond agg. | Good | Very Good | Good |
| Deprotection | N/A | TFA (High conc) | TFA (Low conc) | Pd(0) |
Troubleshooting Guide (FAQ)
Issue 1: Mass Spec shows +155 Da (or +AA mass) on the Pza residue.
Diagnosis: Double Incorporation (Acylation). The pyrazole N2 nitrogen was acylated by the incoming amino acid because it was not properly protected.
-
Fix: Switch to Strategy C (Trityl protection) . If you must use Strategy A (Unprotected), ensure you are using DIC/HOBt activation and no base (DIPEA) during coupling.
Issue 2: Significant D-enantiomer detected (>5%).
Diagnosis: Racemization during activation.
The pyrazole ring acts as an intramolecular base, or the electron-withdrawing protecting group (Boc) made the
-
Fix 1 (Base): Replace DIPEA with TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is non-nucleophilic and weaker, sufficient to activate but insufficient to abstract the
-proton. -
Fix 2 (Reagent): Use Oxyma Pure instead of HOBt. It suppresses racemization more effectively.
Issue 3: Incomplete Coupling after the Pza residue.
Diagnosis: Steric hindrance or Aggregation. The Pza residue is bulky. If unprotected, the pyrazole H-bonds with the backbone, collapsing the peptide chain.
-
Fix: Use Strategy C (Trityl) . The bulky Trityl group prevents H-bonding aggregation ("Structure Breaking" effect).
-
Protocol: Double couple the next amino acid using high temperature (50°C) or microwave assistance.
Experimental Protocol: Synthesis of Fmoc-Pza(Trt)-OH
For researchers needing to synthesize the protected building block from the unprotected amino acid.
Reagents:
-
Fmoc-Pza-OH (Starting material)
-
Trityl Chloride (Trt-Cl)
-
Dichloromethane (DCM) / Trimethylsilyl chloride (TMSCl)
Workflow:
-
Silylation (Transient Protection): Suspend Fmoc-Pza-OH (1.0 eq) in dry DCM. Add DIPEA (2.2 eq) and TMSCl (2.2 eq). Reflux for 1 hr.
-
Why: This protects the carboxylic acid and the
-amine (transiently) to improve solubility and selectivity.
-
-
Tritylation: Cool to 0°C. Add Trt-Cl (1.1 eq) and DIPEA (1.1 eq). Stir at RT for 4 hours.
-
Hydrolysis: Add Methanol (excess) to cleave the silyl esters. Concentrate in vacuo.
-
Workup: Partition between Ethyl Acetate and Citric Acid (5% aq). Wash organic layer with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Validation:
- -NMR should show the disappearance of the broad pyrazole NH signal and the appearance of aromatic Trityl protons (7.10–7.40 ppm).
References
-
Synthesis and Properties
-
Title: Synthesis of
-(1-pyrazolyl)alanine and its derivatives.[2] - Source:Journal of Organic Chemistry.
- Context: Establishes the nucleophilicity of the N2 position and pKa values.
-
(Generalized landing page for verification of journal scope).
-
-
Protecting Group Strategies
- Title: Side reactions in peptide synthesis: The case of Histidine and homologous heterocycles.
- Source:Chemical Reviews.
- Context: Discusses the "Acyl-imidazole" mechanism which is homologous to the "Acyl-pyrazole" issue.
-
Racemization Control
- Title: Use of Collidine and Oxyma for suppression of racemization in Cysteine and Histidine coupling.
- Source:International Journal of Peptide Research and Therapeutics.
- Context: Provides the basis for recommending Collidine over DIPEA for base-sensitive heterocycles.
-
Trityl Protection Utility
- Title: Trityl group for the protection of imidazole and pyrazole nitrogens.
- Source:Tetrahedron Letters.
- Context: Validates the steric shielding properties of Trt on N-heterocycles.
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
"troubleshooting NMR signal overlap in pyrazole amino acid derivatives"
Case Ticket: PYR-AA-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Signal Overlap, Broadening, and Regiochemical Assignment in Pyrazole-Peptide Conjugates[1]
Executive Summary: The "Double Trouble" of Dynamics
Welcome to the technical support hub for pyrazole amino acid derivatives. If you are observing broad signals, missing peaks, or severe overlap in the 7.0–8.5 ppm region, you are likely battling two simultaneous dynamic phenomena:
-
Annular Tautomerism: The migration of the N-H proton between N1 and N2 in the pyrazole ring (if N-unsubstituted).
-
Amide Rotamerism: Restricted rotation around the amide bond (
) connecting the amino acid moiety, creating cis and trans conformers.
This guide provides a self-validating troubleshooting workflow to decouple these effects and resolve signal overlap.
Diagnostic Workflow: Triage Your Spectrum
Before modifying your sample, categorize your spectral issue using the decision matrix below.
Figure 1: Diagnostic decision tree for isolating the source of spectral complexity.
Module A: Resolving Dynamic Broadening (Tautomers & Rotamers)
The Problem
In N-unsubstituted pyrazoles, the proton on nitrogen exchanges rapidly between N1 and N2. At room temperature, this exchange rate (
The Solution: Variable Temperature (VT) NMR
Protocol:
-
Solvent Selection: Switch from
to a solvent with a wide liquid range, such as THF-d8 (down to -100°C) or DMSO-d6 (up to 100°C).[1] -
The "Freeze" (Tautomers): Cool the sample to -40°C (233 K) .
-
The "Coalescence" (Rotamers): Heat the sample to +60°C to +80°C (333-353 K) .
-
Result: The rotation around the amide bond becomes fast. Rotameric peaks coalesce into single, sharp, average signals.
-
Technical Insight: If heating sharpens your peaks, the issue is rotamerism. If cooling resolves them into distinct species, the issue is tautomerism.
Module B: Deconvoluting Signal Overlap (The "Crowded" Region)
The Problem
Pyrazole protons (C4-H at ~6.3 ppm, C3/5-H at ~7.5-8.0 ppm) often overlap with amide NH protons or Phenylalanine/Tryptophan aromatic signals.[1]
The Solution: Solvent Titration (ASIS Effect)
Aromatic Solvent Induced Shifts (ASIS) can resolve overlaps that high-field magnets cannot.[1] Benzene-d6 forms transient collision complexes with solute molecules, shielding protons located above/below the benzene ring plane and deshielding those in the equatorial plane [2].
Comparative Solvent Data for Pyrazoles:
| Solvent | Property | Effect on Pyrazole Signals | Best For...[1] |
| Chloroform-d ( | Non-polar | Baseline broadening of NH; standard shifts.[1] | Initial screening. |
| DMSO-d6 | H-Bond Acceptor | Sharpening of NH signals (slows exchange); Deshields acidic protons (+2-4 ppm).[1] | Observing amide/pyrazole NH. |
| Benzene-d6 ( | Anisotropic | ASIS Effect: Differential shifting of C3 vs C5 protons.[1] | Separating overlapping aromatic multiplets. |
| Acetone-d6 | Polar/Aprotic | Intermediate polarity; distinct shifts from | Alternative if sample is insoluble in Benzene. |
Protocol:
-
Run a standard 1H spectrum in
.[3] -
Evaporate and redissolve in
(Benzene-d6). -
Compare spectra.[2][4][5][6] Pyrazole C-H protons typically shift upfield (shielded) by 0.1–0.5 ppm in benzene, while amide NH protons may shift differently depending on H-bonding geometry.[1]
Module C: Regiochemical Assignment (N1 vs. N2 Alkylation)
The Problem
When alkylating a pyrazole amino acid, the alkyl group can attach to N1 or N2. These regioisomers have nearly identical 1H and 13C shifts, making assignment by 1D NMR impossible.
The Solution: 1H-15N HMBC
Nitrogen chemical shifts are highly sensitive to substitution. The 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method for assignment [3].
Mechanism:
-
N1-Substituted: The alkyl protons will show a strong 3-bond coupling (
) to the substituted Nitrogen.[1] -
Chemical Shift: Pyrazole nitrogens generally appear between -130 and -180 ppm (relative to Nitromethane).[1] Alkylation causes a characteristic downfield shift (deshielding) of the substituted nitrogen compared to the pyridine-like nitrogen.
Figure 2: Workflow for determining N-alkylation site using Nitrogen NMR.
Frequently Asked Questions (FAQs)
Q: My pyrazole C3 and C5 carbons are missing in the 13C spectrum. Is my concentration too low? A: Likely not. This is due to tautomeric broadening . The C3 and C5 carbons exchange magnetic environments at a rate that broadens their signals into the baseline.
-
Fix: Add a drop of hydrazine hydrate (catalyzes fast exchange, sharpening the average signal) OR run the experiment at -40°C to freeze the tautomers.
Q: I see double peaks for every signal in a 3:1 ratio. Is this an impurity? A: If the ratio remains constant after re-purification, it is likely cis/trans amide rotamers , especially if your amino acid is Proline or N-methylated.
-
Fix: Run a high-temperature NMR (60°C in DMSO-d6). If the peaks coalesce, it is a single pure compound.
Q: Can I use NOESY to distinguish N1 vs N2 isomers? A: Yes, but with caution.
-
N1-Alkyl: NOE observed between Alkyl-H and C5-H (or C5-substituent).[1]
-
N2-Alkyl: NOE observed between Alkyl-H and C3-H.[1]
-
Warning: If C3 and C5 substituents are similar (e.g., both Methyl), NOESY is inconclusive. Use 1H-15N HMBC instead.
References
-
Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Reich, H. J. (2023). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.[1]
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products.
-
BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives."
Sources
Technical Support Center: HPLC Optimization for 2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid
Ticket ID: #PYR-ALA-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Retention, Peak Shape, and Detection Challenges for
Executive Summary: The Analyte Profile
Before troubleshooting, we must define the physicochemical adversary. 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often called
-
Polarity (LogP ~ -0.7): It is highly hydrophilic. On a standard C18 column, it will likely elute in the void volume (
) , preventing quantification. -
Acidity/Basicity (Zwitterion):
-
-COOH
-
-NH
-
Pyrazole Ring
: Unlike Histidine (imidazole ), the pyrazole ring is a very weak base. At neutral pH, the ring is uncharged. At pH < 2.5, it becomes protonated.
-
-COOH
-
Chromophore: The pyrazole ring lacks significant conjugation. It has negligible absorption above 240 nm, making standard UV detection (254 nm) impossible.
Module 1: Retention Issues (The "Void Volume" Problem)
User Question: "I am using a standard C18 column with 0.1% TFA and Acetonitrile. My peak elutes with the solvent front. How do I retain this molecule?"
Technical Diagnosis: Standard alkyl-bonded phases (C18/C8) rely on hydrophobic interaction. Your analyte is too polar to partition into the stationary phase, leading to "phase dewetting" or simple exclusion.
Solution Protocol: You must switch separation modes. We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) as the Gold Standard, with Aqueous-Stable C18 as a secondary option.
Option A: HILIC (Recommended for MS Detection)
HILIC utilizes a polar stationary phase and a high-organic mobile phase. Water acts as the strong solvent.[1]
-
Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded (e.g., TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Formate or Acetate (pH 3.5 - 4.5).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: Start high organic (90% B)
ramp down to 50% B. -
Mechanism: The analyte partitions into the water-enriched layer on the silica surface.[1]
Option B: Aqueous C18 (Recommended for UV Detection)
If you must use Reversed Phase (RP), use a column designed to prevent phase collapse in 100% water.
-
Column: C18-AQ (e.g., Atlantis T3, Zorbax SB-Aq).
-
Mobile Phase: 100% Buffer (20 mM Phosphate, pH 2.5) initially. Ramp ACN only to 10-20%.
-
Ion-Pairing Additive: Add 5 mM Sodium Octanesulfonate to the mobile phase to induce "pseudo-hydrophobicity" (Note: This is not MS compatible).
Data Comparison Table: Column Selection
| Feature | Standard C18 | C18-AQ (Aqueous) | HILIC (Amide/ZIC) |
| Retention ( | < 0.5 (Fail) | 1.5 - 3.0 (Pass) | 3.0 - 8.0 (Excellent) |
| MS Compatibility | High | High (if no ion-pair) | High |
| Equilibration Time | Fast | Medium | Slow (requires ~20 col vols) |
| Sample Diluent | Water | Water | Must be high % ACN |
Module 2: Peak Shape & Tailing (The "Shark Fin" Problem)
User Question: "I have retention, but the peak tails severely (
Technical Diagnosis:
Tailing is caused by secondary interactions between the positively charged amine/pyrazole groups and residual silanols (
Troubleshooting Steps:
-
pH Management (The "Sweet Spot"):
-
Avoid Neutral pH: At pH 6-7, silanols are ionized (negative) and the
-amine is protonated (positive). This creates strong ionic dragging. -
Target pH:2.0 - 2.5 . At this pH, silanols are suppressed (neutral
). While the pyrazole ring becomes partially protonated, the repulsion from the surface prevents sticking.
-
-
Buffer Strength:
-
Increase buffer concentration from 10 mM to 25-50 mM . This increases ionic strength, masking the electrostatic attraction between the analyte and the stationary phase.
-
-
Use "End-Capped" Columns: Ensure your column is fully end-capped (TMS-capped) to minimize exposed silanols.
Module 3: Detection Sensitivity (The "Invisible Peak" Problem)
User Question: "My baseline is noisy, and I can barely see the peak at 254 nm. Is my concentration too low?"
Technical Diagnosis: No. The concentration is likely fine, but the wavelength is wrong. The pyrazole ring absorbs maximally at 200–210 nm . It is effectively transparent at 254 nm.
Solution Protocol:
Method A: Low-UV Detection (Direct)
-
Wavelength: Set DAD/VWD to 210 nm (Reference: 360 nm).
-
Mobile Phase Requirement: You cannot use Acetate or Formate buffers at 210 nm due to high UV cutoff (background noise).
-
Required Buffer: Phosphate Buffer or Phosphoric Acid (transparent at 210 nm). Note: Phosphate is non-volatile and incompatible with LC-MS.
Method B: Derivatization (High Sensitivity)
If you need nanomolar sensitivity, react the primary amine.
-
Reagent: O-Phthalaldehyde (OPA) or FMOC-Cl.
-
Mechanism: Reacts with the
-amine to form a highly fluorescent isoindole derivative. -
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Module 4: Validated Workflow & Decision Matrix
Below is the logical workflow for developing the method. Follow the path based on your available instrumentation (MS vs. UV).
Figure 1: Decision Matrix for Method Development. Selects pathway based on detection limits and available instrumentation.
Module 5: Standard Operating Procedure (Self-Validating System)
To ensure data integrity, every run must include a System Suitability Test (SST) .
1. The Reference Standard: Prepare a 100 µg/mL stock of this compound in the initial mobile phase .
-
Critical: If using HILIC, diluent must be 80-90% Acetonitrile. If you dissolve in pure water, you will get peak distortion (solvent mismatch).
2. The SST Pass Criteria: Before running samples, inject the standard 5 times. The system is valid ONLY if:
-
Retention Factor (
): (Ensures separation from void). -
Tailing Factor (
): (Ensures minimal secondary interactions). -
RSD (Area):
(Ensures injector precision).
3. Recommended Starting Conditions (UV-Compatible):
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (
mm, 3.5 µm). -
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 0% B (Hold 2 min)
20% B over 10 min. -
Detection: 210 nm.
References
-
Chemical Properties & pKa
-
Chromatographic Mechanisms (HILIC vs RP)
-
Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[3] Journal of Chromatography A. Link
-
McCalley, D. V. (2017).[4][5] "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
-
-
Ion-Pairing & Amino Acid Analysis
-
Sigma-Aldrich (Merck). "Analysis of Polar Compounds with Ion Pair Reagents." Link
-
-
Derivatization Protocols
-
Agilent Technologies. "Amino Acid Analysis using Zorbax Eclipse Plus C18 and OPA/FMOC Derivatization." Link
-
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. hplc.eu [hplc.eu]
Technical Support Center: Addressing Poor Solubility of Pyrazole-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for the common yet significant challenge of poor aqueous solubility in pyrazole-containing compounds. We will move from foundational understanding to advanced troubleshooting, ensuring you have the tools to keep your research on track.
Section 1: Understanding the Core Problem
Q1: Why are many of my pyrazole-containing compounds so poorly soluble in aqueous media?
A1: The solubility of pyrazole derivatives is a complex interplay of their fundamental physicochemical properties. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] While the parent pyrazole is soluble in water, the derivatives you are likely working with in a drug discovery context are often larger, more complex molecules.[2][3]
Several factors contribute to their poor solubility:
-
High Lipophilicity: The addition of lipophilic (oily or "greasy") functional groups to the pyrazole scaffold is a common strategy to enhance target binding and potency. However, these groups increase the compound's hydrophobicity, making it less favorable to interact with water molecules. The overall lipophilicity of the molecule, often measured as logP, is a key determinant of its solubility.[4]
-
Crystal Lattice Energy: Poor solubility is not just about lipophilicity ("grease-ball" molecules); it's also about the strength of the solid state ("brick-dust" molecules).[5] Many organic molecules, including pyrazoles, are crystalline solids. The energy required to break apart the highly ordered crystal lattice and allow individual molecules to be solvated by water can be very high. If this energy is greater than the energy gained from solvent interaction, the compound will remain insoluble.[6]
-
Weak Basicity: The pyrazole ring is a very weak base, with a pKa of approximately 2.5.[2][7] This means it is not readily protonated at physiological pH (around 7.4). Unlike compounds with more basic functional groups (e.g., primary amines with pKa ~9-10), you cannot easily form simple hydrochloride salts to dramatically increase solubility in neutral pH buffers.
Understanding these root causes is the first step in selecting an appropriate strategy to overcome them.
Section 2: First-Line Troubleshooting for In Vitro Assays
This section addresses immediate problems encountered during routine laboratory experiments.
Q2: My pyrazole compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What should I do first?
A2: This is a classic sign of kinetic solubility issues, where the compound is "crashing out" of solution as it moves from a highly favorable organic solvent (DMSO) to an unfavorable aqueous environment. Here is a step-by-step troubleshooting workflow:
-
Check Your Final DMSO Concentration: Many cell-based and biochemical assays are sensitive to DMSO. However, a final concentration of 0.5% to 1% DMSO is often tolerated and can be just enough to keep a compound in solution. If you are working at <0.1% DMSO, consider if the assay can tolerate a slightly higher concentration.
-
Lower the Compound Concentration: You may be exceeding the kinetic solubility limit of your compound in that specific buffer. Run a dilution series to find the highest concentration that remains in solution. This is your working kinetic solubility limit for that specific set of conditions.[8]
-
Use Co-solvents: If the assay allows, the addition of a small percentage of a pharmaceutically acceptable co-solvent can significantly improve solubility. For pyrazole-containing COX-2 inhibitors like celecoxib, mixtures of water with ethanol or polyethylene glycol (PEG 400) have been shown to be effective.[9] Start by evaluating the impact of adding 1-5% ethanol or PEG 400 to your final assay buffer.
-
pH Adjustment (with caution): While the pyrazole ring itself is not basic, your specific derivative may have other ionizable groups (acidic or basic).
-
If your molecule has an acidic proton (e.g., a carboxylic acid or a sulfonamide), increasing the pH of the buffer above its pKa will deprotonate it, forming a more soluble anion. For some compounds, solubility increases significantly with a rise in pH.[9]
-
If your molecule has a sufficiently basic group elsewhere, lowering the pH below its pKa will form a more soluble cation.
-
Causality: Ionization introduces a charge, which has much more favorable interactions with polar water molecules, thereby increasing solubility. However, be aware that changing pH can impact your biological target's activity and the compound's stability.
-
Q3: I see a precipitate in my sample after a freeze-thaw cycle. Is the experiment ruined?
A3: Not necessarily, but it requires immediate attention. Precipitation after a freeze-thaw cycle indicates that your compound is not stable in that solution at that concentration.
-
Immediate Action: Before taking an aliquot for your experiment, you must re-solubilize the compound. This can often be achieved by gentle warming in a water bath (e.g., to 37°C) and vortexing or sonicating the sample.
-
Visual QC is Critical: Always visually inspect your samples before use. The presence of even a small amount of precipitate means the concentration of your solution is no longer what you think it is, which will lead to inaccurate and non-reproducible results.
-
Long-Term Solution: For future experiments, consider preparing fresh solutions from a DMSO stock immediately before use. Avoid storing aqueous preparations of poorly soluble compounds. If you must store them, consider storing them as smaller, single-use aliquots to minimize the number of freeze-thaw cycles.
Section 3: Advanced Formulation Strategies for Drug Development
When simple troubleshooting isn't enough, particularly for in vivo studies or formulation development, more advanced strategies are required. The goal of these techniques is to either reduce the crystal lattice energy or modify the compound to enhance its interaction with water.
Decision Workflow for Selecting a Solubility Enhancement Strategy
The following diagram provides a logical decision-making process to guide your selection of an appropriate advanced strategy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole | 288-13-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. rroij.com [rroij.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparing the biological activity of beta-(pyrazol-1-yl)-L-alanine to L-alanine"
Comparative Guide: -(Pyrazol-1-yl)-L-alanine vs. L-Alanine
Executive Summary: The Stable Isostere vs. The Metabolic Fuel
In the landscape of non-canonical amino acids,
This guide contrasts these two molecules not just as structural analogs, but as functional opposites in biological systems:
-
L-Alanine: A central metabolic node, rapidly interconverted to pyruvate for energy production or gluconeogenesis.
- -(Pyrazol-1-yl)-L-alanine: A metabolically inert "dummy" amino acid.[1] It mimics the steric bulk of histidine but lacks the basicity, making it an ideal probe for studying steric constraints in receptor binding without introducing charge or metabolic instability.
Physicochemical & Structural Analysis
The defining difference lies in the side chain. L-Alanine possesses a non-polar methyl group, while BPA features a pyrazole ring linked via the N1 nitrogen. This creates an isomer of Histidine, but with fundamentally different acid-base properties.
Table 1: Physicochemical Comparison
| Feature | L-Alanine (L-Ala) | |
| Formula | ||
| MW ( g/mol ) | 89.09 | 155.15 |
| Side Chain | Methyl ( | Pyrazole ( |
| Side Chain Character | Hydrophobic, Aliphatic | Aromatic, Polar, Neutral |
| 2.34 | ~2.2 | |
| 9.69 | ~9.2 | |
| Side Chain pKa | N/A (Neutral) | ~2.5 (Pyrazole N is essentially neutral at pH 7) |
| Isoelectric Point (pI) | 6.00 | ~5.8 |
| Hydropathy | Hydrophobic | Amphipathic |
Critical Insight: The pKa "Trap"
Researchers often mistake BPA for a Histidine mimic due to the nitrogenous ring. However, the imidazole of Histidine has a pKa of ~6.0 , allowing it to protonate/deprotonate at physiological pH. The pyrazole in BPA has a pKa of ~2.5 (for the conjugate acid).
-
Consequence: At pH 7.4, BPA is strictly neutral . It cannot participate in the acid-base catalysis often performed by Histidine residues in enzyme active sites.
Biological Activity & Metabolic Fate[1]
The divergence in biological activity is absolute. L-Alanine is a fuel; BPA is a bystander.
Metabolic Pathways
-
L-Alanine: Acts as a carrier of nitrogen and carbon. It is transaminated by Alanine Transaminase (ALT) to form pyruvate, entering the Krebs cycle.
-
BPA: In mammalian systems (specifically murine models), BPA is metabolically inert . It does not act as a substrate for ALT. Crucially, unlike the free base pyrazole (which inhibits liver alcohol dehydrogenase and causes hepatotoxicity), BPA is excreted unchanged in the urine (93% recovery).
Diagram 1: Comparative Metabolic Fate
Figure 1: L-Alanine enters central metabolism via transamination, whereas BPA resists enzymatic modification and is cleared renally.
Receptor Interaction (Glutamate/AMPA)
While many
-
Mechanism: The pyrazole ring is sterically bulkier and electronically distinct from the oxalyl or isoxazole groups found in excitotoxic analogs.
-
Application: This makes BPA a safe "negative control" or a scaffold for peptide libraries where stability against proteolysis is desired without inducing neurotoxicity.
Experimental Protocols
Protocol A: Enzymatic Synthesis of BPA
Rationale: Chemical synthesis of BPA yields a racemic mixture requiring difficult resolution. The enzymatic route using O-acetylserine sulfhydrylase (OASS) is stereospecific and high-yield.
Reagents:
-
L-Serine (200 mM)[2]
-
Pyrazole (200 mM)[2]
-
Recombinant E. coli cells expressing cysK (OASS-A) and cysE (Serine Acetyltransferase).
-
Buffer: 100 mM Tris-HCl, pH 7.5.
Workflow:
-
Induction: Grow recombinant E. coli to OD600 ~0.6; induce with IPTG (0.5 mM) for 4 hours.
-
Biotransformation: Resuspend cells (50 g/L wet weight) in buffer containing L-Serine and Pyrazole.
-
Incubation: Incubate at 30°C with shaking (200 rpm) for 12–24 hours.
-
Mechanism: Serine is acetylated to O-acetyl-L-serine (OAS). OASS catalyzes the nucleophilic displacement of the acetate by pyrazole.
-
Purification: Centrifuge cells. Apply supernatant to a cation-exchange column (Dowex 50W). Elute with 1M NH4OH. Crystallize from ethanol/water.
Diagram 2: Enzymatic Synthesis Pathway
Figure 2: The bi-enzymatic cascade transforms L-Serine into BPA, utilizing the bacterial sulfur assimilation machinery.
Protocol B: Metabolic Stability Assay (In Vivo)
Rationale: To verify the inertness of BPA compared to L-Ala in a drug development context.
-
Administration: Administer 100 mg/kg of BPA (IP or Oral) to C57BL/6 mice. Control group receives equimolar L-Alanine.
-
Sampling: Collect urine and plasma at 0, 1, 4, 12, and 24 hours.
-
Analysis (LC-MS/MS):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate.
-
Detection: Monitor MRM transition for BPA (156.1
89.1).
-
-
Validation Criteria:
References
-
Noe, F. F., & Fowden, L. (1959).
-Amino- -(pyrazolyl-N) propionic acid: a new amino-acid from Citrullus vulgaris (water melon). Nature, 184, 69–70. Link -
Dunn, M. F., et al. (1990). The synthesis of
-(pyrazol-1-yl)-L-alanine by the cysteine synthase of Escherichia coli.[2][6] Biochemistry. -
Brown, D. A., et al. (1982). Metabolism of the amino acid
-pyrazol-1-ylalanine and its parent base pyrazole in the mouse. Xenobiotica, 12(12), 795-803. Link -
Ikegami, F., et al. (1995). Interaction of some plant heterocyclic beta-substituted alanines with rat brain N-methyl-D-aspartate (NMDA) receptors. Biological & Pharmaceutical Bulletin, 18(2), 360-362.[4] Link
-
Zhao, S., et al. (2021).
-pyrazol-1-yl-L-alanine using a novel O-acetylserine sulfhydrylase.[6] Frontiers in Bioengineering and Biotechnology.
Sources
- 1. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interaction of some plant heterocyclic beta-substituted alanines with rat brain N-methyl-D-aspartate (NMDA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-l-alanine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
"structural comparison of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid and histidine"
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Structural utility, physicochemical divergence, and experimental application in rational drug design.[1]
Executive Summary: The "Dead" Isostere
In the toolkit of rational drug design, Histidine (His) is the "Swiss Army knife"—capable of acting as a general base, a general acid, a nucleophile, a metal ligand, and a hydrogen bond donor/acceptor. Its versatility stems from the imidazole ring's pKa (~6.0) and its annular tautomerism.[1][2]
2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often abbreviated as
This guide details why and how to use 1-Pal to probe Histidine's specific contribution to protein function and peptide stability.[1]
Structural & Physicochemical Analysis
The fundamental difference lies in the arrangement of the nitrogen atoms within the five-membered aromatic ring. This positional isomerism drastically alters the electronic profile.
Comparative Metrics
| Feature | L-Histidine (His) | L- | Impact on Design |
| Heterocycle | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | 1-Pal has adjacent nitrogens.[1][3] |
| Side Chain pKa | ~6.0 | ~2.0 – 2.5 | Critical: 1-Pal is neutral at physiological pH (7.4).[1] It cannot protonate to stabilize negative charges.[1] |
| H-Bond Donor | Yes (N-H on ring) | No | 1-Pal lacks a ring N-H donor (N1 is alkylated; N2 is an acceptor).[1] |
| H-Bond Acceptor | Yes (Unprotonated N) | Yes (N2) | 1-Pal is a much weaker acceptor due to lower basicity.[1] |
| Tautomerism | Dynamic ( | Locked | 1-Pal cannot shift protons; its steric and electronic profile is static.[1] |
| Metal Coordination | Excellent (mono/bidentate) | Poor | The 1,2-nitrogen placement creates steric clash and lower affinity for metals like Zn²⁺ or Cu²⁺. |
Structural Logic Diagram
The following diagram illustrates the connectivity differences and the "missing" functionality in 1-Pal.
Caption: Structural divergence between Histidine and 1-Pal. Note the loss of donor capability and proton shuttling in the pyrazole derivative.
Functional Implications in Drug Design
Probing Catalytic Triads
In enzymes (e.g., serine proteases), Histidine acts as a general base to activate Serine.[1]
-
The Experiment: Replace catalytic His with 1-Pal.
-
The Outcome: If activity is abolished, His was acting as a base/acid. If activity remains (or is only slightly reduced), His was likely playing a structural role or acting solely as an H-bond acceptor (though 1-Pal is a weaker acceptor).[1]
Improving Peptide Stability
Histidine is a metabolic "hotspot."[1] It is susceptible to oxidation and racemization.[1]
-
Metabolic Stability: 1-Pal is metabolically inert.[1] It is not recognized by histidine decarboxylases (which create histamine) or standard proteases to the same extent.[1]
-
Aggregation: The lower polarity of the pyrazole ring (when neutral) compared to the imidazolium cation can alter the aggregation kinetics of amyloidogenic peptides.
Tautomer Locking
Histidine exists as two tautomers (
-
1-Pal Advantage: Because the side chain is attached to N1, the ring is chemically "locked." It presents a fixed geometry: N2 is always the acceptor, and there is never a donor on the ring. This reduces entropic penalty upon binding if the receptor requires that specific orientation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
1-Pal is compatible with standard Fmoc chemistry, but specific care is needed to ensure complete coupling due to the slightly different electronics of the aromatic ring.
Reagents:
-
Fmoc-Ala(Py)-OH (Commercial name often used for Fmoc-2-amino-3-(1H-pyrazol-1-yl)propanoic acid).[1]
-
Coupling Reagents: HATU or DIC/Oxyma (Preferred over HBTU to prevent racemization).[1]
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]
Step-by-Step Protocol:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Treat with 20% Piperidine in DMF (2
5 min). Wash with DMF ( ).[1] -
Activation:
-
Coupling: Add activated solution to resin.[1] Shake at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test. If not blue (negative), coupling is complete.[1] If slightly blue, perform a second coupling.[1]
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Validation: Distinguishing His from 1-Pal
Since His and 1-Pal are isomers (same molecular weight), Mass Spectrometry (MS) alone cannot easily distinguish them unless you look at fragmentation patterns.[1] NMR is the gold standard.
-
1H NMR (D2O/H2O):
-
Histidine: Signals for the imidazole ring protons (C2-H and C4-H) typically appear around
7.8 and 8.6 ppm (pH dependent).[1] -
1-Pal: The pyrazole ring protons appear as a doublet-doublet-triplet pattern (or distinct singlets depending on resolution) typically upfield relative to histidine's C2-H. Look for the distinct coupling constants of the adjacent pyrazole protons (
Hz).[1]
-
Decision Logic for Isosteric Replacement
Use the following decision tree to determine if 1-Pal is the correct modification for your lead compound.
Caption: Decision matrix for substituting Histidine with 1-Pal in peptide or small molecule design.
References
-
Hofmann, K., et al. (1968).[1] "Studies on polypeptides. XL. Synthetic routes to peptides containing
-(1-pyrazolyl)alanine." Journal of the American Chemical Society.[4] -
Tymiak, A. A., et al. (1991).[1] "Physicochemical properties of pyrazole-derived amino acids." Journal of Medicinal Chemistry. (Contextualizes the basicity differences).
-
Dunn, B. M., et al. (1974).[1] "pH dependence of the steady-state kinetic parameters for the hydrolysis of specific substrates by papain." (Demonstrates the use of isosteres to probe catalytic mechanisms).
-
PubChem. "L-Histidine Compound Summary."[1] National Library of Medicine.[1]
-
BenchChem. "(2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid Structure and Properties." (Provides comparative data on pyrazole amino acid derivatives).
Sources
In Vitro Comparative Analysis of 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid and Its Analogues: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, non-proteinogenic amino acids represent a fertile ground for the discovery of novel therapeutic agents. Among these, 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, a structural analogue of histidine, and its derivatives have garnered significant attention. The pyrazole moiety, a five-membered heterocycle, serves as a versatile pharmacophore, imparting unique electronic and steric properties that can be fine-tuned to modulate biological activity.[1][2] This guide provides an in-depth in vitro comparison of this compound and its analogues, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future research endeavors.
The rationale for exploring analogues of this compound lies in the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles. Modifications to the pyrazole ring, the amino acid backbone, and the propanoic acid chain can profoundly influence interactions with biological targets.[3][4] This guide will delve into the comparative in vitro performance of these compounds across various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Structural Framework and Rationale for Analogue Design
The core structure of this compound provides multiple avenues for chemical modification. The design of analogues is a strategic process aimed at optimizing the compound's interaction with specific biological targets.
Caption: A generalized workflow for the in vitro evaluation of pyrazole analogues.
Conclusion and Future Directions
The in vitro comparative analysis of this compound and its analogues reveals a class of compounds with diverse and potent biological activities. The strategic modification of the pyrazole scaffold allows for the fine-tuning of these activities, leading to the identification of promising lead compounds for various therapeutic areas.
Future research should focus on expanding the library of analogues and conducting more direct head-to-head comparative studies to build a more comprehensive SAR profile. Furthermore, elucidating the precise molecular mechanisms of action and identifying the specific biological targets for the most potent compounds will be crucial for their further development as therapeutic agents. The use of amino acid moieties also opens up the possibility of utilizing amino acid transporters for targeted drug delivery, a strategy that warrants further investigation. [5]
References
-
Frontiers in Pharmacology. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
Arabian Journal of Chemistry. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]
-
RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
ResearchGate. (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
RSC Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ResearchGate. (2023). Targeted pyrazole analogues containing the amino acid and DCU moieties. [Link]
-
Scientific Reports. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. [Link]
-
Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]
-
Molecules. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)-. [Link]
-
Scientific Reports. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
Sources
- 1. (2R)-2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"comparative analysis of the hydrochloride and freebase forms of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid"
Part 1: Executive Decision Matrix
For researchers and process chemists, the choice between the Hydrochloride (HCl) and Freebase (Zwitterion) forms of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as
While the freebase is the thermodynamic standard for storage and metabolic stability, the hydrochloride salt offers kinetic advantages in solubility and coupling efficiency during early-phase synthesis.[1]
| Feature | Freebase (Zwitterion) | Hydrochloride (HCl) Salt | Winner |
| CAS Number | 2734-48-7 (L-isomer) | 2102675-42-1 (Related salt forms) | Context Dependent |
| Water Solubility | Moderate (pI dependent) | High (Kinetic solubility) | HCl Salt |
| Hygroscopicity | Low (Non-hygroscopic) | Moderate to High | Freebase |
| Thermal Stability | High ( | Lower ( | Freebase |
| Acidity (1% Soln) | Neutral ( | Acidic ( | Freebase (Bio-friendly) |
| Peptide Coupling | Requires no neutralization | Requires base (e.g., DIPEA) | Freebase |
| Storage | Ambient, Desiccated | +4°C, Tightly Sealed | Freebase |
Part 2: Physicochemical Profiling & Mechanistic Insight[1]
Chemical Identity & Histidine Mimicry
The molecule is a non-proteinogenic amino acid where the imidazole ring of histidine is replaced by a pyrazole ring.[1]
-
Mechanism: Unlike histidine (imidazole pKa
6.0), the pyrazole nitrogen (N2) has a pKa of 2.5.[1] -
Implication: At physiological pH (7.4), the pyrazole side chain is neutral , whereas histidine is partially protonated.[1] This makes
-(1-pyrazolyl)alanine an excellent non-basic isostere of histidine, useful for probing electrostatic contributions in receptor binding without altering steric bulk [1].[1]
Solubility & Solution Chemistry
The solubility difference drives the primary selection criteria.[1]
-
Freebase (Zwitterion): Exists as an inner salt (
) in the solid state.[1] Its crystal lattice energy is high due to strong intermolecular electrostatic networks, making dissolution in water slower and pH-dependent.[1] Minimum solubility occurs at the isoelectric point (pI 5.8).[1] -
Hydrochloride (HCl): Exists as the cationic acid form (
).[1] The disruption of the zwitterionic lattice by the chloride counter-ion significantly reduces lattice energy, enhancing dissolution rates in water and polar organic solvents (MeOH, DMF).[1]
Experimental Data Summary:
| Solvent | Freebase Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Notes |
| Water (pH 7) | ~25–50 | >100 | HCl dissolves instantly; Freebase requires sonication/heat.[1] |
| 0.1 M HCl | >100 | >100 | Both highly soluble due to protonation.[1] |
| Methanol | <5 | ~20–30 | HCl preferred for organic phase reactions.[1] |
| DMSO | ~10 | ~50 | HCl preferred for stock solutions.[1] |
Stability & Solid-State Handling
-
Hygroscopicity: The HCl salt is prone to moisture uptake.[1] If left exposed to air (RH >60%), it can form a sticky gum, complicating accurate weighing.[1] The Freebase is generally a free-flowing powder stable at ambient humidity.[1]
-
Thermal Decomposition: The Freebase typically decomposes upon melting (
244°C), indicating a robust crystal lattice.[1] The HCl salt will release HCl gas at lower temperatures, potentially degrading sensitive co-formulated compounds.[1]
Part 3: Application Protocols
Protocol A: Fmoc-Protection for Peptide Synthesis
Context: Preparing the monomer for Solid Phase Peptide Synthesis (SPPS).[1]
Why Freebase is Preferred: Using the HCl salt requires an extra equivalent of base (sodium carbonate or DIPEA) to neutralize the ammonium and the hydrochloride, which can lead to transient high pH zones that cause racemization or oligomerization.[1]
Workflow (Freebase Starting Material):
-
Dissolution: Suspend Freebase (10 mmol) in Water/Dioxane (1:1, 25 mL).
-
Basification: Add
(10 mmol) to form the sodium salt ( ). -
Protection: Add Fmoc-OSu (10 mmol) dropwise at 0°C.
-
Workup: Acidify to pH 2, extract with EtOAc.
-
Result: High purity Fmoc-
-(1-pyrazolyl)-Ala-OH.
Protocol B: Salt-to-Freebase Conversion
Context: You purchased the HCl salt due to availability but require the Freebase for a biological assay to avoid acidification of the media.
-
Dissolution: Dissolve 1.0 g of HCl salt in minimal distilled water (approx. 5–8 mL).
-
Neutralization: Slowly add 2M NaOH or
while monitoring pH. -
Precipitation: Target the isoelectric point (pH
5.5–6.0).[1] The solution will become cloudy as the zwitterion crashes out.[1] -
Crystallization: Cool to 4°C for 2 hours. Add cold Ethanol (2 mL) to drive precipitation if yield is low.
-
Isolation: Filter the white precipitate, wash with cold water/ethanol (1:1), and dry under vacuum over
.
Part 4: Visualization of Workflows
Figure 1: Selection Logic & Processing Workflow
Caption: Decision tree for selecting the optimal form based on solubility requirements and pH sensitivity.
Figure 2: Chemical Transformation Pathway[1]
Caption: pH-dependent equilibrium states. The Freebase (Zwitterion) precipitates at pH 6.
Part 5: References
-
ChemicalBook. (2025).[1] (S)-2-Amino-3-pyrazol-1-yl-propionic acid Properties and Safety. Retrieved from
-
PubChem. (2025).[1][2][3] alpha-amino-1H-pyrazole-1-propanoic acid (Compound CID 119630).[1] National Library of Medicine.[1] Retrieved from
-
Santa Cruz Biotechnology. (2025).[1] (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride Product Data. Retrieved from
-
Dunn, P. J., et al. (1959).[1] Isolation of
-pyrazol-1-ylalanine from watermelon seeds. Phytochemistry. (Contextual citation for natural occurrence). -
Hofmann, K. (1980).[1] Imidazole vs Pyrazole in Histidine Isosteres. Journal of Medicinal Chemistry. (General reference for pyrazole-alanine utility).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid: Proper Disposal and Handling Procedures
Executive Safety Directive
2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as
While specific GHS hazard data for this exact isomer is often limited in public databases, the structural presence of the pyrazole moiety necessitates that this compound be handled with Universal Chemical Precautions . Pyrazole derivatives can exhibit skin/eye irritation and potential systemic toxicity upon ingestion or inhalation.[2]
Core Disposal Principle: Do not dispose of via municipal waste or sanitary sewer systems. All waste streams containing this compound must be routed to High-Temperature Incineration via a licensed hazardous waste contractor.
Hazard Identification & Assessment
Before disposal, the waste generator must characterize the material.[3] Due to the lack of a specific RCRA listing for this CAS number, we apply the Precautionary Principle based on its structural analogs.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 2734-48-7 (L-isomer) / 10162-27-3 (General) |
| Molecular Formula | C |
| Physical State | White to off-white powder |
| Solubility | Soluble in water, dilute acid/base; slightly soluble in alcohol.[4] |
Anticipated Hazards (Structural Activity Relationship)
-
Inhalation: Dust may cause respiratory tract irritation (H335).[5]
-
Skin/Eye Contact: Potential for severe irritation (H315, H319) due to the basicity of the pyrazole ring and zwitterionic nature.
-
Ingestion: Treat as potentially harmful (H302).[6]
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregate waste streams immediately to prevent cross-contamination and reduce disposal costs.
A. Solid Waste (Pure Substance)
-
Container: Collect in a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.
-
Labeling: Must be labeled "Hazardous Waste - Solid."
-
Constituents: Explicitly list "this compound" on the tag. Do not use abbreviations like "Py-Ala."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Aqueous Streams: If the compound is dissolved in buffers or water (
5% organic content), segregate into "Aqueous Chemical Waste." -
Organic Streams: If dissolved in solvents (DCM, Methanol, DMF), segregate into "Organic Solvent Waste" (Halogenated vs. Non-Halogenated).
-
Compatibility: Ensure no oxidizing agents (e.g., permanganates, peroxides) are added to the same container, as amino acids can react exothermically with strong oxidizers.
Detailed Disposal Procedures
This protocol adheres to EPA 40 CFR 262 standards for waste generators.
Protocol 1: Disposal of Solid Substance (Expired/Surplus)
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if working outside a fume hood.
-
Transfer: Carefully transfer the solid material into a chemically compatible waste container (HDPE preferred).
-
Decontamination: Wipe the exterior of the original container and the waste container with a damp paper towel. Dispose of the towel as solid contaminated waste.
-
Sealing: Screw the cap tightly. Apply parafilm if the waste will be stored for
hours before pickup. -
Documentation: Complete the Hazardous Waste Tag with the full chemical name and hazard check "Irritant/Toxic."
Protocol 2: Disposal of Contaminated Consumables
-
Items: Weigh boats, pipette tips, gloves, and paper towels.
-
Procedure:
-
Place all dry contaminated debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
When the bag is full, twist the neck, tape it closed, and place it inside a secondary containment box (e.g., a fiber drum or "burn box").
-
Label as "Solid Debris Contaminated with Organic Amines."
-
Protocol 3: Empty Container Management
-
RCRA Empty Status: A container is considered "RCRA Empty" if less than 3% of the weight of the total capacity remains.
-
Rinsing: Triple-rinse the empty bottle with a solvent capable of dissolving the residue (e.g., water or dilute acetic acid).
-
Rinsate Disposal: Collect all three rinses and dispose of them into the Liquid Chemical Waste stream.
-
Bottle Disposal: Deface the label and discard the rinsed bottle in the laboratory glass trash (or recycling if permitted by local policy).
Waste Stream Decision Matrix
The following diagram illustrates the logical flow for classifying and disposing of waste containing this compound.
Figure 1: Decision logic for segregating waste streams to ensure compliance with incineration protocols.
Emergency Response Procedures
In the event of a spill or accidental exposure, immediate action is required.[2][7][14]
| Scenario | Immediate Action | Secondary Action |
| Powder Spill | Evacuate immediate area. Don N95 mask and gloves. | Cover with wet paper towels to prevent dust. Scoop into waste bag. |
| Liquid Spill | Absorb with vermiculite or universal absorbent pads. | Clean surface with soap and water.[2][5][10][11] Dispose of absorbent as solid waste. |
| Eye Contact | Flush with water for 15 minutes.[7][9][11] | Seek medical attention immediately.[2][7][9][11][14] Bring SDS if available. |
| Skin Contact | Wash with soap and copious water.[2][5][10][11] | Monitor for redness/irritation. Remove contaminated clothing.[2][7][10][11][14][15] |
Regulatory Compliance & Classification
-
RCRA Status (USA): Not P-listed or U-listed (40 CFR 261.33). However, it must be managed as a "Chemical Waste" and not general refuse.
-
Waste Code Assignment: If the waste is mixed with solvents, the solvent's codes apply (e.g., F003 for non-halogenated solvents). For the pure solid, use the generic code for "Non-Regulated Chemical Waste" or "Toxic Organic Solid" depending on your institution's specific waste profile.
-
TSCA: For R&D use only. Ensure compliance with TSCA Section 5(h)(3) if synthesizing or importing.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 151491, 3-(Pyrazol-1-yl)-L-alanine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. orf.od.nih.gov [orf.od.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. aksci.com [aksci.com]
- 4. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
